molecular formula C16H18ClN3O3 B6557448 8-(2-chlorobenzoyl)-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1040672-37-4

8-(2-chlorobenzoyl)-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B6557448
CAS No.: 1040672-37-4
M. Wt: 335.78 g/mol
InChI Key: LJIIHQRXUXWDBZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-step reaction sequences. For instance, the synthesis of “cis-8-Methoxy-1,3-diazaspiro[4.5]decane-2,4-dione”, a key intermediate in the synthesis of spirotetramat, involves catalytic hydrogenation, oxidation, and Bucherer–Bergs reaction with 4-methoxycyclohexan-1-one as raw material . Another example is the synthesis of “1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione”, which involves a simple, fast, and effective 3-step synthesis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds have been studied. For example, the synthesis of “cis-8-Methoxy-1,3-diazaspiro[4.5]decane-2,4-dione” involves catalytic hydrogenation, oxidation, and Bucherer–Bergs reaction .

Safety and Hazards

The safety and hazards of related compounds have been studied. For example, the safety data sheet for “1,4-dioxaspiro[4.5]decane-8-one” provides information about its hazards, including skin and eye irritation, and respiratory irritation .

Future Directions

The future directions of research on related compounds have been discussed. For example, the synthesis of new “8-oxa-2-azaspiro[4.5]decane” derivatives from commercially available reagents is promising for the production of important biologically active compounds . Similarly, the synthesis of “8-benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione” as a promising RIPK1 inhibitor suggests potential applications for disease treatment .

Properties

IUPAC Name

8-(2-chlorobenzoyl)-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3O3/c1-18-14(22)16(19(2)15(18)23)7-9-20(10-8-16)13(21)11-5-3-4-6-12(11)17/h3-6H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJIIHQRXUXWDBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2(CCN(CC2)C(=O)C3=CC=CC=C3Cl)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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